molecular formula C22H27N3O5 B11093498 3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-oxopropanamide

3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-oxopropanamide

Cat. No.: B11093498
M. Wt: 413.5 g/mol
InChI Key: XWTHQORMNMPRLU-OEAKJJBVSA-N
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Description

3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-oxopropanamide is a complex organic compound characterized by its unique structure, which includes a hydrazinyl group, a dimethoxybenzylidene moiety, and a hydroxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-oxopropanamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-oxopropanamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-oxopropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound, altering its chemical properties .

Scientific Research Applications

3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-oxopropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-oxopropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-oxopropanamide apart is its combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C22H27N3O5

Molecular Weight

413.5 g/mol

IUPAC Name

N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]propanediamide

InChI

InChI=1S/C22H27N3O5/c1-22(2,13-15-5-8-17(26)9-6-15)24-20(27)12-21(28)25-23-14-16-7-10-18(29-3)19(11-16)30-4/h5-11,14,26H,12-13H2,1-4H3,(H,24,27)(H,25,28)/b23-14+

InChI Key

XWTHQORMNMPRLU-OEAKJJBVSA-N

Isomeric SMILES

CC(C)(CC1=CC=C(C=C1)O)NC(=O)CC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)O)NC(=O)CC(=O)NN=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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